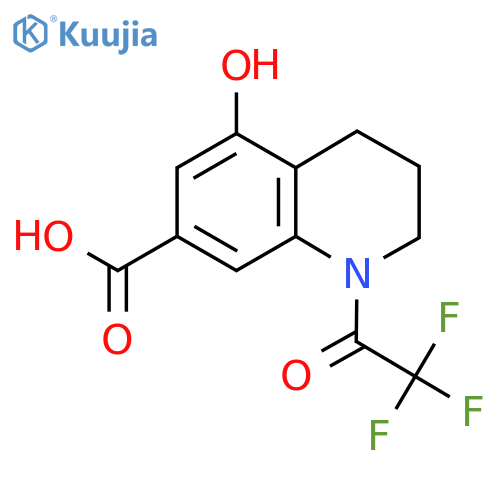Cas no 2680903-36-8 (5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)

5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28287773
- 2680903-36-8
- 5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
-
- インチ: 1S/C12H10F3NO4/c13-12(14,15)11(20)16-3-1-2-7-8(16)4-6(10(18)19)5-9(7)17/h4-5,17H,1-3H2,(H,18,19)
- InChIKey: IZOFEPIWNLMTOB-UHFFFAOYSA-N
- ほほえんだ: FC(C(N1C2C=C(C(=O)O)C=C(C=2CCC1)O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 289.05619229g/mol
- どういたいしつりょう: 289.05619229g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 77.8Ų
5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28287773-2.5g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 2.5g |
$2324.0 | 2023-09-08 | ||
| Enamine | EN300-28287773-1.0g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 1g |
$1543.0 | 2023-05-24 | ||
| Enamine | EN300-28287773-10g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 10g |
$5099.0 | 2023-09-08 | ||
| Enamine | EN300-28287773-0.5g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 0.5g |
$1137.0 | 2023-09-08 | ||
| Enamine | EN300-28287773-10.0g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 10g |
$6635.0 | 2023-05-24 | ||
| Enamine | EN300-28287773-0.1g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 0.1g |
$1043.0 | 2023-09-08 | ||
| Enamine | EN300-28287773-1g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 1g |
$1185.0 | 2023-09-08 | ||
| Enamine | EN300-28287773-5g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 5g |
$3438.0 | 2023-09-08 | ||
| Enamine | EN300-28287773-0.25g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 0.25g |
$1090.0 | 2023-09-08 | ||
| Enamine | EN300-28287773-5.0g |
5-hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2680903-36-8 | 5g |
$4475.0 | 2023-05-24 |
5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 関連文献
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acidに関する追加情報
5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid: A Comprehensive Overview
The compound 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2680903-36-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are known for their structural versatility and diverse biological activities. The presence of a hydroxyl group at position 5 and a trifluoroacetyl substituent at position 1 introduces unique electronic and steric properties to the molecule, making it an intriguing subject for both academic and industrial research.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. The trifluoroacetyl group is particularly valuable due to its ability to enhance the stability and bioavailability of molecules. This substitution pattern in 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has been shown to significantly influence its pharmacokinetic properties. Researchers have demonstrated that this compound exhibits promising activity in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
The synthesis of 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the quinoline skeleton through cyclization reactions and the subsequent introduction of functional groups. The incorporation of the trifluoroacetyl group is achieved via acylation reactions under optimized conditions to ensure high yields and purity.
One of the most notable advancements in the study of this compound is its role in neuroprotective agents. Experimental data suggest that it interacts with specific targets in the central nervous system (CNS), potentially mitigating oxidative stress and inflammation. These findings align with broader trends in medicinal chemistry where fluorinated compounds are increasingly being explored for their enhanced pharmacological profiles.
In addition to its therapeutic potential, 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has also been investigated for its application in chemical sensors and materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in sensing technologies. Recent research has focused on optimizing its sensitivity and selectivity for detecting trace amounts of heavy metals in environmental samples.
The structural complexity of this compound presents both challenges and opportunities for chemists. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its identity and characterizing its properties. Computational modeling has also played a pivotal role in predicting its behavior in different chemical environments.
Looking ahead, the development of 5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid into a clinically viable drug will require extensive preclinical testing to evaluate its safety profile and efficacy. Collaborative efforts between academia and industry are expected to accelerate this process by pooling resources and expertise.
In conclusion,5-Hydroxy-1-(2
2680903-36-8 (5-Hydroxy-1-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) 関連製品
- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 723257-51-0(N-(3-hydroxy-4-methylphenyl)-2-furamide)
- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)
- 3322-62-1(9-Octadecenamide)
- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)
- 2031259-41-1(Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)